
5-bromo-3-methyl-1H-indazole
Overview
Description
5-Bromo-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5th position and a methyl group at the 3rd position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-bromo-1-(methylamino)benzene with hydrazine hydrate under reflux conditions. This reaction typically yields the desired indazole compound with high efficiency .
Another method involves the use of transition metal-catalyzed reactions. For instance, a copper(II) acetate-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant. This method provides good to excellent yields and minimizes the formation of byproducts .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KM
Biological Activity
5-Bromo-3-methyl-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the mechanisms, effects, and research findings associated with this compound, highlighting its potential therapeutic applications.
This compound has the chemical formula and is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 3-position of the indazole ring. Its structure enables interactions with various biological targets, making it a subject of interest for pharmacological studies.
Target Interactions
The compound interacts with several biological targets, including enzymes and receptors. Notably, it has been shown to inhibit 5-lipoxygenase , an enzyme involved in the metabolism of arachidonic acid, which is crucial in inflammatory processes. This inhibition may lead to anti-inflammatory effects by reducing leukotriene synthesis.
Biochemical Pathways
this compound affects multiple signaling pathways within cells. It has been observed to modulate pathways related to cell proliferation and apoptosis by altering gene expression and enzyme activity. Specifically, it can inhibit kinases that are integral to cell signaling, thereby influencing cancer cell growth and survival .
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, one study reported an IC50 value of 5.15 µM against K562 cells, indicating potent inhibitory effects on cancer cell proliferation .
Anti-inflammatory Effects
The compound's ability to inhibit 5-lipoxygenase suggests potential anti-inflammatory properties. By reducing leukotriene production, it may alleviate conditions characterized by excessive inflammation, such as asthma or arthritis .
Case Studies and Research Findings
A summary of key studies exploring the biological activities of this compound is presented in Table 1:
Biochemical Analysis
Cellular Effects
The compound influences cellular functions by modulating signaling pathways and gene expression. It has been shown to induce apoptosis in certain cancer cell types by affecting the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it alters cellular metabolism, which can impact overall cell viability .
Stability and Temporal Effects
In laboratory settings, stability studies indicate that while this compound remains stable under standard conditions, exposure to light and moisture can lead to degradation over time. These factors are crucial for maintaining its biological activity during experiments.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
5-Bromo-3-methyl-1H-indazole is primarily recognized as a key intermediate in the synthesis of anti-cancer agents. Its unique bromine substitution enhances its reactivity and allows for the development of novel therapeutic compounds. For example, studies have demonstrated its utility in synthesizing indazole derivatives that exhibit potent anti-tumor activity against various cancer cell lines .
Case Study: Anti-Cancer Agents
A notable study involved the synthesis of this compound derivatives that were evaluated for their cytotoxic effects on human cancer cells. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, showcasing the compound's potential in cancer therapy .
Biological Pathways and Mechanisms
Researchers employ this compound to investigate biological pathways, particularly in neurobiology where it acts as a potential signaling molecule. Its ability to interact with various biological targets makes it a valuable tool for studying complex biochemical processes .
Case Study: Neurobiology Research
A research project focused on the effects of this compound on neuronal signaling pathways revealed that it modulates neurotransmitter release, indicating its potential role in developing treatments for neurological disorders .
Agricultural Chemistry
Development of Agrochemicals
The compound is also explored for its potential use in agricultural chemistry, particularly in the formulation of herbicides and fungicides. Its structural characteristics allow for the design of effective agrochemicals aimed at improving crop protection and yield .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in various analytical techniques, aiding in the accurate detection and quantification of similar compounds. Its stability and defined properties make it suitable for use in calibration standards .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-bromo-3-methyl-1H-indazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted hydrazine derivatives with brominated precursors. For example, bromination of 3-methyl-1H-indazole using bromine in acetic acid at 90°C for 16 hours yields ~74% of the desired product . Key factors include temperature control (90°C optimal), stoichiometric bromine ratios (1:2 substrate-to-bromine), and post-reaction purification via vacuum filtration and solvent washing (EtOAc/Et₂O). Contamination risks arise from incomplete bromination, leading to di-substituted byproducts.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of X-ray crystallography (SHELXL for refinement ) and spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.55–8.20 ppm for indazole ring) and methyl groups (δ 2.10–2.50 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 211.0 for C₈H₇BrN₂) .
- Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., halogen bonding with bromine) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) resolves brominated indazoles from unreacted precursors. For large-scale synthesis, recrystallization in ethanol/water mixtures improves purity (>95%) . Monitor via TLC (Rf ~0.4 in 7:3 hexane/EtOAc).
Advanced Research Questions
Q. How does the bromine substituent influence the bioactivity of this compound derivatives?
- Methodological Answer : Bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate aryl/heteroaryl derivatives. In pharmacological studies, brominated analogs show improved α-glucosidase inhibition (IC₅₀ = 12–45 µM) compared to non-brominated counterparts . Use molecular docking (AutoDock Vina) to predict binding modes with target enzymes, focusing on halogen bonding with active-site residues .
Q. What crystallographic challenges arise during refinement of this compound structures, and how are they resolved?
- Methodological Answer : Heavy bromine atoms cause absorption errors in XRD data. Mitigate using:
- SHELXL : Apply empirical absorption corrections (TWIN/BASF commands) .
- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts.
- Validation : Check for residual electron density peaks (>0.3 e⁻/ų) near bromine sites using Mercury’s void analysis .
Q. How do researchers reconcile contradictory bioactivity data between in vitro and in vivo models for this compound derivatives?
- Methodological Answer : Discrepancies often stem from metabolic instability or poor bioavailability. Address via:
- ADME profiling : Measure plasma stability (e.g., hepatic microsome assays) and logP values (target ~2–3 for CNS penetration) .
- Pro-drug design : Introduce hydrolyzable groups (e.g., acetylated methylthio moieties) to enhance solubility .
Q. Key Methodological Recommendations
Properties
IUPAC Name |
5-bromo-3-methyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJNHYAQZWCIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626442 | |
Record name | 5-Bromo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-16-5 | |
Record name | 5-Bromo-3-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552331-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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